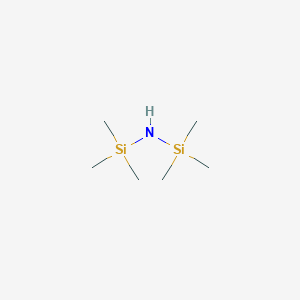

Hexamethyldisilazane

Cat. No. B044280

Key on ui cas rn:

999-97-3

M. Wt: 161.39 g/mol

InChI Key: FFUAGWLWBBFQJT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04644076

Procedure details

The chemistry of the final HMDS filtrate treatment step is complex. The reactions occurring in the final amide treatment and distillation steps are, however, not fully understood. Thus, the following description should be understood as presently incomplete and partly hypothetical. In liquid anhydrous ammonia, sodium amide reacts rapidly with ammonium chloride to form ammonia and sodium chloride according to the formula: ##STR1## This reaction proceeds slowly, if at all, in HMDS. The ammonium chloride appears to react with a reaction product formed when crude HMDS is "treated" with sodium amide. In this regard, literature reports that sodium bis(trimethylsilyl)amide is formed from the reaction of sodium amide and HMDS in benzene as follows: ##STR2## This reaction proceeds moderately at 25°-30° C. with evolution of ammonia without benzene as a solvent.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[NH4+:2].[NH2-].[Na+:4].[CH3:5][Si:6]([NH:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7]>C1C=CC=CC=1>[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Na+:4].[NH2-:2].[Na+:4].[CH3:5][Si:6]([NH:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7] |f:0.1,2.3,6.7,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)N[Si](C)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react with a reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed when crude HMDS

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](C)(C)N[Si](C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04644076

Procedure details

The chemistry of the final HMDS filtrate treatment step is complex. The reactions occurring in the final amide treatment and distillation steps are, however, not fully understood. Thus, the following description should be understood as presently incomplete and partly hypothetical. In liquid anhydrous ammonia, sodium amide reacts rapidly with ammonium chloride to form ammonia and sodium chloride according to the formula: ##STR1## This reaction proceeds slowly, if at all, in HMDS. The ammonium chloride appears to react with a reaction product formed when crude HMDS is "treated" with sodium amide. In this regard, literature reports that sodium bis(trimethylsilyl)amide is formed from the reaction of sodium amide and HMDS in benzene as follows: ##STR2## This reaction proceeds moderately at 25°-30° C. with evolution of ammonia without benzene as a solvent.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[NH4+:2].[NH2-].[Na+:4].[CH3:5][Si:6]([NH:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7]>C1C=CC=CC=1>[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Na+:4].[NH2-:2].[Na+:4].[CH3:5][Si:6]([NH:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7] |f:0.1,2.3,6.7,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)N[Si](C)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react with a reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed when crude HMDS

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](C)(C)N[Si](C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04644076

Procedure details

The chemistry of the final HMDS filtrate treatment step is complex. The reactions occurring in the final amide treatment and distillation steps are, however, not fully understood. Thus, the following description should be understood as presently incomplete and partly hypothetical. In liquid anhydrous ammonia, sodium amide reacts rapidly with ammonium chloride to form ammonia and sodium chloride according to the formula: ##STR1## This reaction proceeds slowly, if at all, in HMDS. The ammonium chloride appears to react with a reaction product formed when crude HMDS is "treated" with sodium amide. In this regard, literature reports that sodium bis(trimethylsilyl)amide is formed from the reaction of sodium amide and HMDS in benzene as follows: ##STR2## This reaction proceeds moderately at 25°-30° C. with evolution of ammonia without benzene as a solvent.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[NH4+:2].[NH2-].[Na+:4].[CH3:5][Si:6]([NH:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7]>C1C=CC=CC=1>[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Na+:4].[NH2-:2].[Na+:4].[CH3:5][Si:6]([NH:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7] |f:0.1,2.3,6.7,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)N[Si](C)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react with a reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed when crude HMDS

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](C)(C)N[Si](C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |